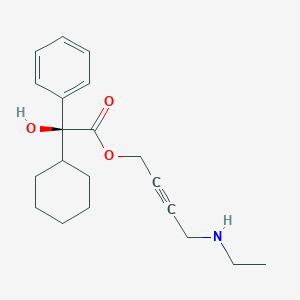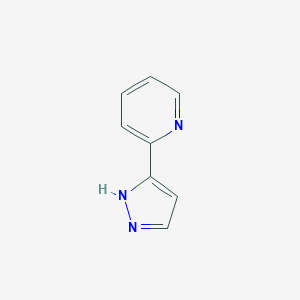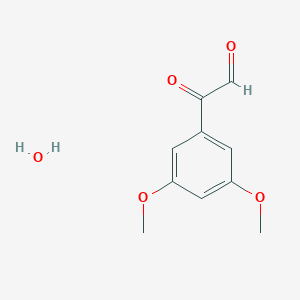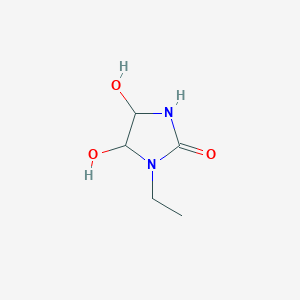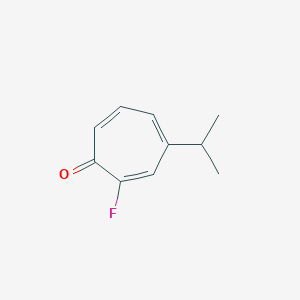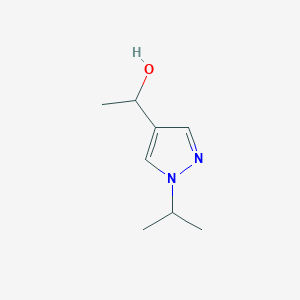
1-(1-Isopropyl-1H-pyrazol-4-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Isopropyl-1H-pyrazol-4-yl)ethanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a white crystalline powder that has a molecular formula of C9H14N2O and a molecular weight of 166.22 g/mol.
Mecanismo De Acción
The mechanism of action of 1-(1-Isopropyl-1H-pyrazol-4-yl)ethanol is not fully understood. However, it is believed to exert its antioxidant and anti-inflammatory effects through the inhibition of reactive oxygen species and the modulation of various signaling pathways. It has also been found to activate various neuroprotective pathways, including the Nrf2 pathway.
Efectos Bioquímicos Y Fisiológicos
1-(1-Isopropyl-1H-pyrazol-4-yl)ethanol has been found to have various biochemical and physiological effects. It has been found to reduce oxidative stress, inflammation, and neuronal damage in various animal models. It has also been found to improve cognitive function and memory in animal models of Alzheimer's disease. In addition, it has been found to enhance the bioavailability and efficacy of various drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(1-Isopropyl-1H-pyrazol-4-yl)ethanol has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it is stable under various conditions. It can also form stable complexes with various drugs, making it a potential drug delivery system. However, its potential toxicity and limited solubility in water may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 1-(1-Isopropyl-1H-pyrazol-4-yl)ethanol. One potential direction is the development of novel compounds based on its structure with improved properties. Another potential direction is the investigation of its potential use in the treatment of various diseases, including Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand its mechanism of action and potential toxicity.
Métodos De Síntesis
The synthesis of 1-(1-Isopropyl-1H-pyrazol-4-yl)ethanol can be achieved through various methods. One of the most common methods is the reaction of 4-hydroxy-1-isopropylpyrazole with ethyl chloroacetate in the presence of a base such as potassium carbonate. The resulting product is then hydrolyzed to obtain 1-(1-Isopropyl-1H-pyrazol-4-yl)ethanol. Other methods include the reaction of 1-isopropyl-4-nitropyrazole with ethylene glycol and the reaction of 4-hydroxy-1-isopropylpyrazole with ethylene oxide.
Aplicaciones Científicas De Investigación
1-(1-Isopropyl-1H-pyrazol-4-yl)ethanol has been extensively studied for its potential applications in various fields. It has been found to have antioxidant, anti-inflammatory, and neuroprotective properties. It has also been studied for its potential use as a drug delivery system, as it can form stable complexes with various drugs. In addition, it has been studied for its potential use in the synthesis of novel compounds with improved properties.
Propiedades
Número CAS |
189807-14-5 |
|---|---|
Nombre del producto |
1-(1-Isopropyl-1H-pyrazol-4-yl)ethanol |
Fórmula molecular |
C8H14N2O |
Peso molecular |
154.21 g/mol |
Nombre IUPAC |
1-(1-propan-2-ylpyrazol-4-yl)ethanol |
InChI |
InChI=1S/C8H14N2O/c1-6(2)10-5-8(4-9-10)7(3)11/h4-7,11H,1-3H3 |
Clave InChI |
YBUMCXWPWYYQFA-UHFFFAOYSA-N |
SMILES |
CC(C)N1C=C(C=N1)C(C)O |
SMILES canónico |
CC(C)N1C=C(C=N1)C(C)O |
Sinónimos |
1H-Pyrazole-4-methanol,alpha-methyl-1-(1-methylethyl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



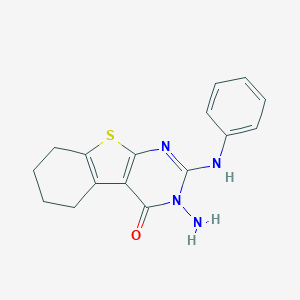
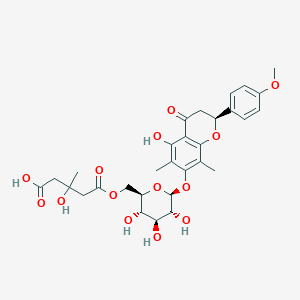
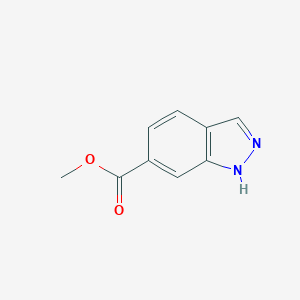
![Difluorotitanium;1-[2-(1,2,4,5,6,7-hexahydroinden-1-id-2-yl)ethyl]-4,5,6,7-tetrahydroinden-3a-ide](/img/structure/B61903.png)
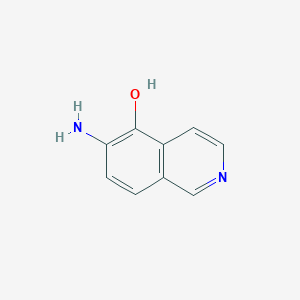
![N-[(2,5-dimethylpyrazol-3-yl)amino]formamide](/img/structure/B61910.png)


![3-[3-(2-Dimethylaminoethyl)-1H-indol-5-yl]-N-(4-methoxybenzyl)acrylamide](/img/structure/B61917.png)
